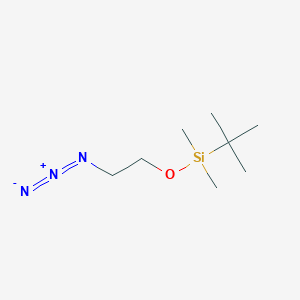

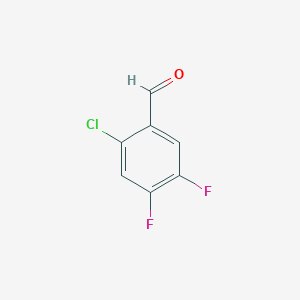

![molecular formula C25H28N2 B172027 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine CAS No. 16896-82-5](/img/structure/B172027.png)

1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine

Overview

Description

1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine is a synthetic compound. It is a derivative of piperazine, a class of novel heterocycles that have been widely used in biological screening resulting in numerous applications . The piperazine nucleus is found in a broad range of biologically active compounds displaying various activities .

Synthesis Analysis

The synthesis of this compound derivatives involves reactions of 1-benzhydryl-piperazine with different sulfonyl chlorides containing aliphatic, substituted aromatic, and heterocyclic groups . Another method involves the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis

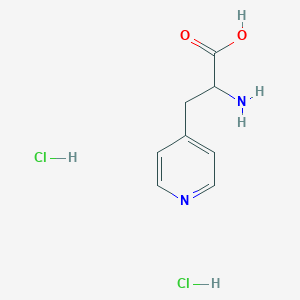

The molecular formula of this compound is C25H28N2. The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis

The title compounds were evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . Compound 12h showed moderate ACE inhibitor activity as compared to the standard, angiotensin-converting enzyme inhibitor .Scientific Research Applications

Cancer Research

1-Benzhydryl-piperazine derivatives have shown promise in cancer research. Specifically, 1-benzhydryl-sulfonyl-piperazine derivatives were investigated for their effectiveness in inhibiting breast cancer cell proliferation, particularly MDA-MB-231 human breast cancer cells. One compound in this series demonstrated significant inhibitory activity (Ananda Kumar et al., 2007).

Antimicrobial Applications

These compounds have been tested for their antibacterial and antifungal properties. Hydrazones of 1-benzhydryl-4-aminopiperazines showed activity against various bacteria, including Staphylococcus aureus and Bacillus subtilis, and exhibited a broad spectrum of inhibitory actions (Yung et al., 1971). Another study synthesized 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs, which showed activity against various bacterial strains, including Clostridium perfringens (Yung et al., 1978).

Anticonvulsant Activity

Certain derivatives of 1-benzhydryl-piperazine were explored for their anticonvulsant properties. N-Mannich bases derived from benzhydryl-pyrrolidine-2,5-dione exhibited effectiveness in animal models of epilepsy, with some showing higher potency and lower neurotoxicity compared to standard antiepileptic drugs (Rybka et al., 2016).

Crystallography and Structural Analysis

The crystal structures of various 1-benzhydryl-piperazine derivatives have been studied to understand their molecular configuration. These analyses provide valuable insights into the structural aspects of these compounds, which is crucial for their pharmacological applications (Naveen et al., 2007).

Potential Antihypertensive Effects

Optically active derivatives of 1-benzhydryl-piperazine were synthesized and tested for their antihypertensive effects in spontaneously hypertensive rats, indicating potential applications in cardiovascular therapeutics (Ashimori et al., 1991).

Antipsychotic Research

Compounds derived from 1-benzhydryl-piperazine were investigated for their potential as atypical antipsychotics. These studies aimed to optimize potency and oral bioavailability, with some compounds showing promise in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).

Antibacterial Activity in Agriculture

1-Benzhydryl-sulfonyl-piperazine derivatives were evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants, demonstrating the potential for agricultural applications (Vinaya et al., 2009).

Mechanism of Action

Target of Action

The primary target of 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine is the Angiotensin I-converting enzyme (ACE) . ACE is a multifunctional, zinc-containing enzyme that is located in different tissues mainly in the lungs, including vascular endothelial cells, epithelial kidney cells, testicular Leydig cells, and brain neuron cells .

Mode of Action

The physiological action of ACE includes the conversion of inactive decapeptide, angiotensin I, to a potent vasopressor octapeptide, angiotensin II, which is involved in increasing blood pressure through G-protein-coupled signaling mechanisms and also inactivates bradykinin . Hence, inhibition of ACE by this compound leads to a decrease in the concentration of angiotensin II and consequently reduces blood pressure .

Result of Action

The result of the action of this compound is a reduction in blood pressure due to its ACE inhibitory activity . This can be beneficial in the treatment of cardiovascular diseases like hypertension, congestive heart failure, diabetic nephropathy, chronic renal failure, systemic sclerosis, left ventricular systolic dysfunction, and acute myocardial infarction .

Biochemical Analysis

Biochemical Properties

1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure . The compound’s interaction with ACE involves binding to the enzyme’s active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Additionally, this compound exhibits antimicrobial activity by interacting with bacterial cell membranes, leading to cell lysis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax . Moreover, this compound alters cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, its inhibition of ACE is mediated through competitive binding to the enzyme’s active site . Additionally, this compound can modulate the activity of G-protein-coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction. These long-term effects have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as ACE inhibition and antimicrobial activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced. These findings highlight the importance of dose optimization in the development of therapeutic agents based on this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound inhibits key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and ATP production. Additionally, this compound affects the tricarboxylic acid (TCA) cycle by inhibiting enzymes such as citrate synthase and isocitrate dehydrogenase. These interactions result in altered metabolite levels and metabolic flux, impacting cellular energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells are influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These interactions and localizations are essential for the compound’s biochemical and cellular effects, as they determine its accessibility to specific biomolecules and cellular processes .

Properties

IUPAC Name |

1-benzhydryl-4-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2/c1-21-9-8-10-22(19-21)20-26-15-17-27(18-16-26)25(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25H,15-18,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNOZWCKPABFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16896-82-5 | |

| Record name | 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016896825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(DIPHENYLMETHYL)-4-((3-METHYLPHENYL)METHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ2CXR689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

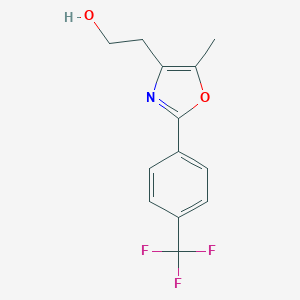

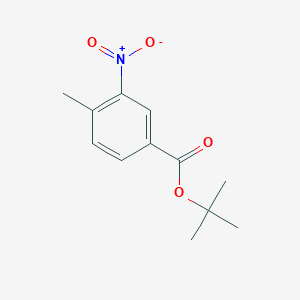

![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)

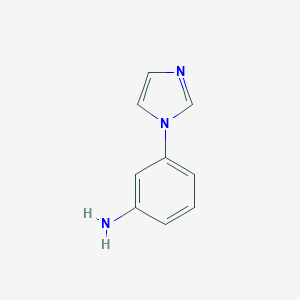

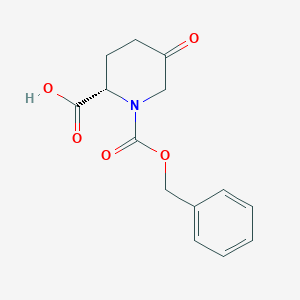

![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)

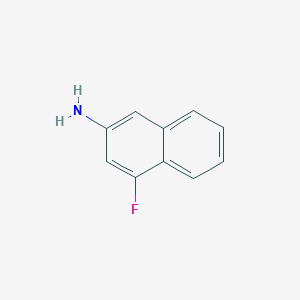

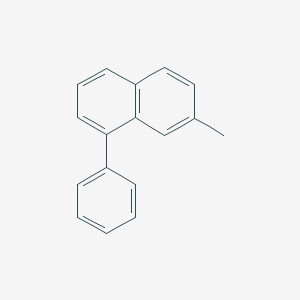

![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)

![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)

![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)